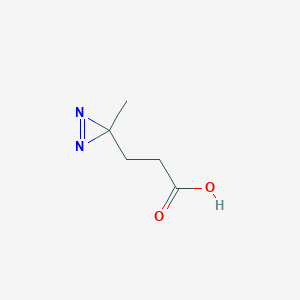

3-(3-methyl-3H-diazirin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(3-methyldiazirin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-5(6-7-5)3-2-4(8)9/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOGRJSLWCABBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283434 | |

| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25055-86-1 | |

| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25055-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-methyl-3H-diazirin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid

This guide provides a comprehensive protocol for the synthesis of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, a valuable photoaffinity labeling reagent used in chemical biology and drug discovery. The synthesis is based on a one-pot reaction from the readily available starting material, 4-oxopentanoic acid (levulinic acid). This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and workflow visualizations.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a one-pot reaction starting from 4-oxopentanoic acid. This process involves the in-situ formation of a diaziridine intermediate, which is subsequently oxidized to the desired diazirine. For completeness, this guide also briefly outlines the synthesis of the starting material, 4-oxopentanoic acid, from common biomass sources.

Synthesis of the Starting Material: 4-Oxopentanoic Acid (Levulinic Acid)

While 4-oxopentanoic acid is commercially available, it can also be synthesized from renewable resources. Two common methods are the acid-catalyzed conversion of sucrose and the acid-catalyzed hydrolysis of furfuryl alcohol.[1][2][3]

Synthesis from Sucrose

Sucrose, upon treatment with a mineral acid such as sulfuric acid in an aqueous solution, undergoes hydrolysis to glucose and fructose.[2][3][4] Fructose is then dehydrated to 5-hydroxymethylfurfural (HMF), which is subsequently rehydrated to form levulinic acid and formic acid.[2][3]

Synthesis from Furfuryl Alcohol

Furfuryl alcohol, which can be derived from the hydrogenation of furfural obtained from hemicellulose, can be converted to levulinic acid through acid-catalyzed hydrolysis.[1][5]

Synthesis of this compound

This section details the one-pot synthesis of the target molecule from 4-oxopentanoic acid. The procedure is adapted from the method described by Wang et al. in "Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling".[6][7]

Reaction Scheme

Caption: Overall synthetic workflow for this compound.

Quantitative Data

| Compound | Starting Material (mmol) | Reagents | Base (equiv.) | Yield (%) | Reference |

| This compound (2a) | 2 | Liquid NH3 (8 mL), Hydroxylamine-O-sulfonic acid (1.1 equiv.) | KOH (3.3) | 67 | [6][7] |

Detailed Experimental Protocol

Materials and Equipment:

-

4-Oxopentanoic acid (Levulinic acid)

-

Liquid ammonia (NH3)

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Diethyl ether (Et2O)

-

Hydrochloric acid (HCl, 1 M)

-

Sodium sulfate (Na2SO4), anhydrous

-

Sealed tube or high-pressure reaction vessel

-

Dry ice/acetone bath (-78 °C)

-

Magnetic stirrer

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

Procedure:

-

Reaction Setup: In a fume hood, place a sealed tube or a high-pressure reaction vessel equipped with a magnetic stir bar in a dry ice/acetone bath to cool it to -78 °C.

-

Addition of Reactants:

-

Add 4-oxopentanoic acid (2 mmol) to the cooled reaction vessel.

-

Carefully condense liquid ammonia (8 mL) into the vessel.

-

Slowly add hydroxylamine-O-sulfonic acid (1.1 equivalents, 2.2 mmol) to the stirred solution at -78 °C.

-

-

Formation of Diaziridine Intermediate:

-

Securely seal the reaction vessel.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

-

Oxidation to Diazirine:

-

After 12 hours, cool the reaction vessel back down to -78 °C before carefully opening it.

-

Add potassium hydroxide (KOH) (3.3 equivalents, 6.6 mmol) to the reaction mixture.

-

Reseal the vessel and allow it to warm to room temperature.

-

Stir the reaction mixture under air for an additional 2 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, carefully vent the reaction vessel in the fume hood to allow the ammonia to evaporate.

-

To the remaining residue, add 30 mL of water and 30 mL of diethyl ether.

-

Separate the aqueous layer and wash it with diethyl ether (2 x 15 mL) to remove any non-acidic organic impurities.

-

Acidify the aqueous layer to pH 3-4 with 1 M HCl.

-

Extract the product from the acidified aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, this compound, as a pale yellow oil.[7]

-

Characterization Data

The following data is for the synthesized this compound (referred to as 2a in the source).[7]

| Analysis | Data |

| ¹H-NMR | (270 MHz, CDCl₃) δ ppm: 11.88 (s, 1H), 2.26 (t, J = 7.6 Hz, 2H), 1.73 (t, J = 7.6 Hz, 2H), 1.05 (s, 3H). |

| ¹³C-NMR | (68 MHz, CDCl₃) 178.3, 29.1, 28.2, 24.8, 19.2. |

| HRMS (ESI) | m/z [M + Na]⁺ calcd. for C₅H₈N₂O₂Na 151.0483, found 151.0508. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

Safety Precautions

-

This synthesis involves the use of liquid ammonia, which is a corrosive and toxic gas at room temperature. All manipulations should be performed in a well-ventilated fume hood.

-

The reaction is performed in a sealed tube and involves a pressure buildup due to the evaporation of ammonia. Use appropriate high-pressure glassware and take necessary precautions when sealing and opening the reaction vessel.

-

Hydroxylamine-O-sulfonic acid is a corrosive solid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Diethyl ether is highly flammable. Work in a well-ventilated area away from ignition sources.

This guide provides a detailed and comprehensive protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this important photoaffinity labeling reagent for their studies in chemical biology and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Experimental and Kinetic Modeling Studies on the Conversion of Sucrose to Levulinic Acid and 5-Hydroxymethylfurfural Using Sulfuric Acid in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling [mdpi.com]

An In-depth Technical Guide to 3-(3-methyl-3H-diazirin-3-yl)propanoic acid: A Photoaffinity Labeling Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid (CAS Number: 25055-86-1), a key reagent in chemical biology and drug discovery. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its application in photoaffinity labeling for the identification of protein-small molecule interactions.

Core Properties and Specifications

This compound is a versatile chemical tool widely employed in photoaffinity labeling and chemical proteomics.[1][2] Its small size and photoreactive diazirine group make it an invaluable asset for covalently capturing and identifying the cellular targets of small molecules.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 25055-86-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₅H₈N₂O₂ | [1][2][4][6] |

| Molecular Weight | 128.13 g/mol | [1][2][4][6] |

| Physical State | Pale yellow oil or liquid | [6][7] |

| Purity | >96% | [2] |

| Storage Temperature | < -15°C | [4] |

Spectroscopic Data

-

¹H-NMR (270 MHz, CDCl₃) δ ppm: 11.88 (s, 1H), 2.26 (t, J = 7.6 Hz, 2H), 1.73 (t, J = 7.6 Hz, 2H), 1.05 (s, 3H)[7]

-

¹³C-NMR (68 MHz, CDCl₃) δ ppm: 178.3, 29.1, 28.2, 24.8, 19.2[7]

-

HRMS (ESI) m/z [M + Na]⁺: Calculated for C₅H₈N₂O₂Na: 151.0483, Found: 151.0508[7]

Synthesis Protocol

A base-mediated one-pot synthesis of this compound has been reported, offering an efficient route to this valuable reagent.[7]

Materials

-

Appropriate starting ketone

-

Potassium hydroxide (KOH)

-

Ammonia

-

Oxidizing agent (e.g., iodine or N-iodosuccinimide)

-

Diethyl ether (Et₂O)

-

Water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Methodology

-

Reaction Setup: The starting ketone is dissolved in an appropriate solvent, and potassium hydroxide is added.

-

Diaziridine Formation: The reaction mixture is treated with ammonia to form the corresponding diaziridine intermediate.

-

Oxidation: The diaziridine is then oxidized in situ using a suitable oxidizing agent to form the diazirine ring.

-

Work-up: The reaction mixture is partitioned between water and diethyl ether. The aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica-gel column chromatography to yield the final product, this compound, as a pale yellow oil.[7]

Application in Photoaffinity Labeling

This compound is a cornerstone reagent for photoaffinity labeling (PAL), a powerful technique to identify direct binding partners of small molecules within a complex biological system. The diazirine moiety serves as a latent photoreactive group. Upon irradiation with UV light (typically around 350-370 nm), it is converted into a highly reactive carbene intermediate.[8] This carbene can then form a covalent bond with nearby molecules, effectively "labeling" the binding partners of the small molecule to which the diazirine probe is attached.

General Mechanism of Diazirine Photoactivation

The photoactivation of the diazirine ring is a critical step in the photoaffinity labeling workflow. The process involves the formation of a highly reactive carbene that can insert into a variety of chemical bonds.

References

- 1. scbt.com [scbt.com]

- 2. precisepeg.com [precisepeg.com]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. 3-(3-Methyl-3H-diazirine-3-yl)propionic acid | 25055-86-1 | FM157144 [biosynth.com]

- 5. 3-(3-Methyl-3H-diazirine-3-yl)propionic acid | 25055-86-1 [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

solubility of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid in aqueous buffers

An In-depth Technical Guide to the Aqueous Solubility of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid

Abstract

Introduction to this compound

This compound is a small molecule featuring a diazirine ring, a carboxylic acid group, and a methyl group. The diazirine group is a photoactivatable functional group that, upon irradiation with UV light, forms a highly reactive carbene intermediate capable of forming covalent bonds with nearby molecules.[1][2] This property makes it a valuable tool for photoaffinity labeling, enabling the identification and characterization of protein-ligand, protein-protein, and protein-nucleic acid interactions.[2] The propanoic acid moiety provides a handle for further chemical modification and can influence the compound's physicochemical properties, including its solubility.

The aqueous solubility of a compound is a crucial factor in its application in biological research. Poor solubility can lead to challenges in handling, formulation, and obtaining reliable data in in-vitro and in-vivo experiments. Therefore, a thorough understanding of the solubility of this compound in various aqueous buffers is essential for its effective use.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below, based on data from public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₂ | PubChem[3] |

| Molecular Weight | 128.13 g/mol | PubChem[3] |

| CAS Number | 25055-86-1 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| XLogP3-AA | 0.4 | PubChem[3] |

Note: These properties are computationally predicted and should be confirmed by experimental data.

Experimental Protocols for Solubility Determination

The following sections detail the recommended experimental protocols for determining the thermodynamic equilibrium . These protocols are based on established methodologies for small molecule solubility assessment.[4][5][6][7]

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility. It involves saturating a buffer solution with the compound and measuring the concentration of the dissolved substance after equilibrium has been reached.[5][6]

Materials:

-

This compound (solid form)

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)[4]

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Vials or tubes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[4]

-

After incubation, visually inspect the samples to ensure that excess solid is still present.

-

Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant.

-

Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method.

-

Perform the experiment in triplicate for each buffer condition.

pH-Dependent Solubility Profile

To understand how pH affects the solubility of this compound, the equilibrium solubility experiment should be performed in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[7] This is particularly important for a compound with a carboxylic acid moiety, as its ionization state and, consequently, its solubility will be pH-dependent.

Data Presentation

The quantitative results from the solubility experiments should be summarized in a clear and structured table to facilitate comparison and analysis.

Table 1: Aqueous Solubility of this compound at Different pH Values

| Buffer pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 1.2 | 25 | Experimental Data | Calculated Data |

| 4.5 | 25 | Experimental Data | Calculated Data |

| 6.8 | 25 | Experimental Data | Calculated Data |

| 7.4 | 25 | Experimental Data | Calculated Data |

| 1.2 | 37 | Experimental Data | Calculated Data |

| 4.5 | 37 | Experimental Data | Calculated Data |

| 6.8 | 37 | Experimental Data | Calculated Data |

| 7.4 | 37 | Experimental Data | Calculated Data |

Visualizations

Diagrams can effectively illustrate the experimental workflow and the logical relationships between different steps.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific, publicly available quantitative data on the is currently lacking, this guide provides researchers with the necessary experimental protocols to determine this critical parameter. By following the detailed methodologies for equilibrium solubility determination and pH-dependent profiling, scientists can generate the data required to effectively utilize this photo-reactive compound in their research. The provided templates for data presentation and the workflow diagram offer a standardized approach to documenting and communicating these findings. Further research into the solid-state properties of the compound, such as its crystallinity, may also provide valuable insights into its solubility behavior.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diazirine - Wikipedia [en.wikipedia.org]

- 3. 3-Methyl-3H-diazirine-3-propanoic acid | C5H8N2O2 | CID 14248197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the Storage and Handling of Diazirine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential practices for the safe storage and handling of diazirine-containing compounds. Additionally, it delves into their application in photoaffinity labeling (PAL) for target identification and the elucidation of molecular interactions, offering detailed experimental protocols and data presentation to support researchers in their laboratory work.

Introduction to Diazirine-Containing Compounds

Diazirines are a class of organic molecules containing a strained three-membered ring composed of one carbon and two nitrogen atoms.[1] Upon irradiation with UV light (typically around 350-370 nm), they efficiently release nitrogen gas to generate highly reactive carbene intermediates.[1][2] This property makes them invaluable tools in chemical biology, particularly as photo-reactive crosslinking agents in photoaffinity labeling (PAL) studies.[1][3]

The compact size of the diazirine group, being nearly isosteric to a methyl group, allows for its incorporation into small molecules and biomolecules with minimal steric perturbation.[4][5] This is a significant advantage over larger photo-reactive groups like benzophenones and aryl azides.[3][5] Diazirines also exhibit good stability towards various chemical conditions, including acidic and basic environments, making them compatible with a wide range of experimental setups.[1][4]

Safety, Storage, and Handling

The inherent reactivity and potential instability of diazirine-containing compounds necessitate strict adherence to safety protocols for their storage and handling.

General Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat when handling diazirine compounds.[6][7]

-

Ventilation: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of any volatile compounds or decomposition products.[6]

-

Handling Neat Compounds: While many diazirine compounds are relatively stable, it is recommended to handle them in a diluted state whenever possible to minimize potential hazards.[8] Some diazirines can be sensitive to heat, shock, or friction, and neat compounds may be explosive under certain conditions.[9]

-

Waste Disposal: Dispose of diazirine-containing waste according to institutional and local regulations for reactive chemical waste.

Storage Conditions

Proper storage is crucial to maintain the integrity and stability of diazirine-containing compounds.[6] Key storage recommendations are summarized in the table below.

| Parameter | Recommendation | Rationale | Citations |

| Temperature | Short-term: -20°CLong-term: -80°C | Minimizes thermal decomposition of the strained diazirine ring. | [6] |

| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | Prevents potential oxidation of the diazirine. | [6][10] |

| Light | Amber vials or light-proof secondary containers | Prevents photochemical decomposition initiated by ambient light. | [6][10] |

| Container | Chemically resistant glass vials with PTFE-lined caps | Ensures compatibility and prevents leaching or reaction with the container material. | [6] |

| Labeling | Clearly label with compound name, structure, date, and known hazards. | Essential for proper identification and safety. | [6] |

Stability Profile

The stability of diazirine compounds is influenced by their substituents and the surrounding environment. The following table summarizes their general stability profile.

| Condition | Stability | Observations and Recommendations | Citations |

| Thermal Stability | Thermally labile | The strained ring can undergo thermal decomposition. Store at low temperatures. The rate of decomposition is substituent-dependent. | [6][11][12] |

| Photochemical Stability | Sensitive to UV light; variable stability in ambient light | Decomposes upon irradiation with UV light (~350 nm). Some trifluoromethyl-3-aryldiazirines show enhanced stability to ambient light. Protect from light during storage and handling. | [2][8][13] |

| Acid/Base Stability | Generally stable | Alkyl diazirines are stable under both acidic and basic conditions. This allows for flexibility in experimental design. | [1][4] |

| Oxidative Stability | Precursors (diaziridines) are readily oxidized | Diaziridines are oxidized to diazirines. Store diazirines under an inert atmosphere to prevent any potential degradation. | [1][6] |

| Reactivity with Nucleophiles | Generally stable | Unlike their linear diazo isomers, diazirines are stable in the presence of various nucleophiles. | [1] |

Application in Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize molecular interactions, such as those between a small molecule and its protein target.[3][4] Diazirine-based probes are widely used in PAL due to their favorable properties.

Principle of Diazirine-Based PAL

The general workflow of a PAL experiment using a diazirine-containing probe is as follows:

-

Probe Incubation: A photo-affinity probe, which consists of a small molecule of interest derivatized with a diazirine group and a reporter tag (e.g., biotin or a fluorophore), is incubated with a complex biological sample (e.g., cell lysate or intact cells).[4]

-

Photo-activation: The sample is irradiated with UV light, causing the diazirine to release nitrogen and form a highly reactive carbene.[1][4]

-

Covalent Crosslinking: The carbene rapidly and indiscriminately inserts into nearby chemical bonds (C-H, N-H, O-H) of the interacting protein, forming a stable covalent bond.[1][4]

-

Target Enrichment and Identification: The reporter tag is then used to enrich the covalently labeled protein(s) from the complex mixture. The enriched proteins are subsequently identified, typically by mass spectrometry.[4]

Experimental Workflow Diagram

Caption: General workflow for a photoaffinity labeling experiment.

Detailed Experimental Protocol: Photo-Crosslinking in Cell Lysate

This protocol provides a general method for using a diazirine- and alkyne-containing photo-affinity probe for the detection of protein targets in a complex protein mixture.

Materials:

-

Diazirine-containing photo-affinity probe with a terminal alkyne tag.

-

Photo-stable control compound (parent molecule without the diazirine).

-

Cell lysate (prepared in a suitable lysis buffer without interfering nucleophiles).

-

Phosphate-buffered saline (PBS).

-

UV lamp (e.g., 1000W Hg(Xe) lamp with a bandpass filter for ~350 nm).

-

Click chemistry reagents (e.g., azide-fluorophore or azide-biotin, copper(I) source, ligand).

-

SDS-PAGE reagents and equipment.

-

In-gel fluorescence scanner or streptavidin-HRP for western blotting.

Procedure:

-

Prepare Reactions: In separate microcentrifuge tubes, prepare the following reactions on ice:

-

Sample A (Probe): Cell lysate + photo-affinity probe (final concentration typically 1-10 µM).

-

Sample B (Probe + UV): Cell lysate + photo-affinity probe.

-

Sample C (Competition + UV): Cell lysate + photo-affinity probe + excess photo-stable control compound (e.g., 100-fold excess).

-

Sample D (Probe, No UV): Cell lysate + photo-affinity probe (wrap tube in aluminum foil).

-

Sample E (Buffer + Probe + UV): Lysis buffer + photo-affinity probe.

-

-

Incubation: Incubate all samples for a predetermined time (e.g., 30-60 minutes) at 4°C to allow for binding of the probe to its target.

-

UV Irradiation:

-

Click Chemistry:

-

To each reaction, add the click chemistry reagents according to the manufacturer's protocol to attach the reporter tag (fluorophore or biotin) to the alkyne handle of the crosslinked probe.

-

-

Analysis:

-

Add SDS-PAGE sample buffer to each reaction and heat to denature the proteins.

-

Resolve the proteins by SDS-PAGE.

-

Fluorescence Detection: If a fluorescent tag was used, visualize the gel using an in-gel fluorescence scanner. A specific band should be visible in lane B, which is diminished in lane C (competition) and absent in lanes D (no UV) and E (no lysate).

-

Western Blotting: If a biotin tag was used, transfer the proteins to a membrane and probe with streptavidin-HRP followed by chemiluminescence detection.

-

Identifying a Target in a Signaling Pathway

Diazirine-based probes are instrumental in deconvoluting signaling pathways by identifying the direct targets of bioactive small molecules.

Caption: Use of a diazirine probe to identify a receptor target.

Synthesis and Purification of Diazirine Compounds

The synthesis of diazirine-containing compounds typically involves the conversion of a ketone to a diaziridine, followed by oxidation to the diazirine.

General Synthesis Scheme

Caption: General synthetic route to diazirine compounds.

Protocol: Oxidation of a Diaziridine to a Diazirine

This protocol describes a common method for the oxidation of a diaziridine to the corresponding diazirine.[6][9]

Materials:

-

Diaziridine

-

Iodine (I₂)

-

Triethylamine (NEt₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the diaziridine (1.0 mmol) in DCM (10 mL) and cool the solution to 0°C in an ice bath.

-

Add triethylamine (2.5 mmol) to the solution.

-

Slowly add a solution of iodine (1.2 mmol) in DCM (5 mL) to the reaction mixture. The reaction is typically rapid, and its progress can be monitored by the disappearance of the iodine color.

-

Stir the reaction at 0°C for 30 minutes after the addition is complete.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color is completely discharged.

-

Separate the organic layer, and wash successively with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude diazirine can be further purified by flash column chromatography on silica gel. Note: Diazirines can be sensitive to acidic silica gel, so a deactivated stationary phase may be necessary.[6]

Conclusion

Diazirine-containing compounds are powerful and versatile tools in chemical biology and drug discovery. Their unique photochemical properties, coupled with their small size and chemical stability, make them ideal for dissecting complex biological interactions. By adhering to the stringent safety, storage, and handling protocols outlined in this guide, researchers can safely and effectively utilize these valuable reagents to advance our understanding of biological systems.

References

- 1. Diazirine - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 8. islandscholar.ca [islandscholar.ca]

- 9. benchchem.com [benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Effect of substituents on the thermal decomposition of diazirines: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The thermal decomposition of diazirines: 3-(3-methyldiazirin-3-yl)propan-1-ol and 3-(3-methyldiazirin-3-yl)propanoic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Photoaffinity Labeling with Diazirines

For Researchers, Scientists, and Drug Development Professionals

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize biomolecular interactions in complex biological systems. By employing a photoactivatable probe, researchers can covalently capture and subsequently identify the binding partners of a small molecule, peptide, or other ligand of interest. Among the various photophores utilized in PAL, diazirines have emerged as a particularly advantageous class due to their small size, chemical stability, and efficient photoactivation. This guide provides a comprehensive overview of the fundamental principles of photoaffinity labeling using diazirines, complete with detailed experimental protocols and quantitative data to inform experimental design.

Core Principles of Diazirine-Based Photoaffinity Labeling

The foundation of diazirine-based PAL lies in the unique photochemistry of the diazirine moiety, a three-membered ring containing a carbon and two nitrogen atoms. Upon irradiation with UV light, typically in the range of 350-365 nm, the diazirine ring undergoes irreversible decomposition, extruding a molecule of dinitrogen gas (N₂) and generating a highly reactive carbene intermediate.[1][2][3] This carbene is exceptionally short-lived and will rapidly and non-selectively insert into nearby chemical bonds, including C-H, N-H, and O-H bonds, to form a stable covalent adduct.[3][4][5]

A typical photoaffinity probe consists of three key components:

-

A recognition element: This is the portion of the probe that is based on the ligand of interest and is responsible for binding to the target biomolecule.

-

A diazirine photophore: The photoactivatable group that, upon UV irradiation, forms the reactive carbene.

-

A reporter tag: A functional group, such as an alkyne or biotin, that enables the detection, enrichment, and identification of the covalently labeled biomolecule.[6][7]

The general workflow of a photoaffinity labeling experiment involves incubating the probe with a biological sample (e.g., cell lysate, intact cells), followed by UV irradiation to induce covalent cross-linking. The labeled biomolecules are then detected and identified using the reporter tag.[6][7]

The Dual Reactivity of Alkyl Diazirines

While aryl diazirines, such as trifluoromethylphenyl diazirines, primarily react through the carbene intermediate, alkyl diazirines can exhibit a dual reactivity pathway. Upon photolysis, an alkyl diazirine can either directly form the carbene or first isomerize to a more stable, linear diazo intermediate.[1][8] This diazo species can then be protonated in an acidic environment to form a diazonium ion, which acts as an alkylating agent, preferentially reacting with acidic amino acid residues like aspartate and glutamate.[1][9] This alternative pathway can influence the labeling pattern and should be a consideration in probe design and data interpretation.

Quantitative Data in Diazirine Photoaffinity Labeling

The efficiency and outcome of a photoaffinity labeling experiment are influenced by several quantitative parameters. The following table summarizes key data points relevant to the use of diazirines.

| Parameter | Value/Range | Notes |

| Activation Wavelength | 350 - 380 nm | This range of long-wave UV light minimizes damage to biological macromolecules.[10] |

| Irradiation Time | Seconds to minutes | The short irradiation time required for diazirine activation reduces the likelihood of non-specific labeling and cellular damage.[3] |

| Carbene Lifetime | Picoseconds | The extremely short lifetime of the carbene ensures that labeling is highly localized to the binding site.[11] |

| Activation Energy (for a specific "push-pull" diazirine) | 7.5 - 15.4 kJ·mol⁻¹ | Varies with the wavelength of photoactivation (405 nm to 365 nm, respectively). |

| Cross-linking Yield | Generally low | Yields are often low due to the high reactivity of the carbene, which can be quenched by water.[3][11] However, trifluoromethyl diazirines can produce high yields of insertion products.[11] |

| Amino Acid Reactivity | Broad | Carbenes react with a wide range of amino acid side chains through C-H, N-H, and O-H insertion.[3][4][5] Alkyl diazo intermediates show a preference for acidic residues.[1] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a diazirine probe, a general in-cell photoaffinity labeling experiment, subsequent click chemistry for reporter tag installation, and enrichment of labeled proteins.

Synthesis of a Trifluoromethylphenyl Diazirine (TPD) Alkyne Probe

This protocol outlines a general strategy for the synthesis of a TPD-alkyne building block that can be coupled to a molecule of interest. The synthesis is based on procedures described in the literature.[12][13]

Materials:

-

3,5-Dibromobenzoic acid methyl ester

-

Lithium aluminum hydride (LAH) or Diisobutylaluminium hydride (DIBAL-H)

-

Dess-Martin periodinane (DMP) or other suitable oxidizing agent

-

Trifluoromethyltrimethylsilane (TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF)

-

Ammonia (gas or solution in methanol)

-

Iodine (I₂) or other oxidizing agent for diaziridine to diazirine conversion

-

(Trimethylsilyl)acetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Appropriate solvents (THF, CH₂Cl₂, etc.)

Procedure:

-

Reduction of the ester: Reduce 3,5-dibromobenzoic acid methyl ester to the corresponding benzyl alcohol using a reducing agent like LAH or DIBAL-H in an appropriate solvent (e.g., THF).

-

Oxidation to the aldehyde: Oxidize the benzyl alcohol to the aldehyde using an oxidizing agent such as DMP in CH₂Cl₂.

-

Formation of the trifluoromethyl alcohol: React the aldehyde with TMSCF₃ in the presence of a fluoride source like TBAF to form the trifluoromethyl alcohol.

-

Formation of the trifluoromethyl ketone: Oxidize the trifluoromethyl alcohol to the corresponding ketone.

-

Synthesis of the diaziridine: Convert the ketone to the diaziridine by reaction with ammonia. This is often a two-step process involving the formation of an oxime intermediate followed by reaction with ammonia.

-

Oxidation to the diazirine: Oxidize the diaziridine to the diazirine using an oxidizing agent such as iodine in the presence of a base.

-

Sonogashira coupling to install the alkyne: React the dibromo-TPD with (trimethylsilyl)acetylene under Sonogashira coupling conditions (palladium catalyst, CuI, and a base like TEA) to install the alkyne group. Subsequent deprotection of the silyl group will yield the terminal alkyne. The resulting TPD-alkyne can then be coupled to the molecule of interest.

In-Cell Photoaffinity Labeling

This protocol describes a general procedure for labeling target proteins within living cells.[6][14]

Materials:

-

Cultured cells

-

Diazirine photoaffinity probe

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

UV lamp (365 nm)

-

Ice

-

Cell scraper

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Sonicator

Procedure:

-

Cell treatment: Treat cultured cells with the diazirine photoaffinity probe at a predetermined optimal concentration in cell culture medium. Include appropriate controls, such as a vehicle-only control and a competition control with an excess of the non-probe ligand.

-

Incubation: Incubate the cells for a sufficient time to allow the probe to enter the cells and bind to its target.

-

Washing: Gently wash the cells with ice-cold PBS to remove any unbound probe.

-

Photo-irradiation: Place the cells on ice and irradiate with a 365 nm UV lamp for a predetermined optimal time. The distance from the lamp to the cells and the irradiation time should be optimized to maximize labeling while minimizing cell damage.

-

Cell lysis: After irradiation, lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors. Sonication can be used to ensure complete lysis.

-

Clarification of lysate: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the labeled proteins.

Click Chemistry for Reporter Tag Conjugation

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to an alkyne-functionalized probe that has been cross-linked to its target protein.[6][15]

Materials:

-

Protein lysate containing the alkyne-labeled protein

-

Azide-functionalized reporter tag (e.g., Biotin-PEG-Azide)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

DMSO or other suitable solvent for the reporter tag

Procedure:

-

Prepare click chemistry reagents: Prepare stock solutions of the azide reporter, THPTA/TBTA, CuSO₄, and sodium ascorbate.

-

Reaction setup: To the protein lysate, add the azide reporter tag.

-

Add catalyst components: Add the THPTA/TBTA ligand, followed by the CuSO₄ solution.

-

Initiate the reaction: Add freshly prepared sodium ascorbate to the mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes.

-

Protein precipitation: Precipitate the proteins from the reaction mixture using a method such as acetone or methanol/chloroform precipitation to remove excess click chemistry reagents.

Enrichment of Biotin-Tagged Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-functionalized beads.[16][17][18]

Materials:

-

Protein sample containing biotinylated proteins

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Binding/Wash buffer (e.g., PBS with 0.1% SDS)

-

Elution buffer (e.g., sample buffer for SDS-PAGE containing biotin, or a buffer with high salt and low pH)

Procedure:

-

Bead preparation: Wash the streptavidin beads with the binding/wash buffer to equilibrate them.

-

Binding: Incubate the protein lysate with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

-

Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and discard the supernatant. Wash the beads several times with the binding/wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For analysis by SDS-PAGE and western blotting, boiling the beads in SDS-PAGE sample buffer is a common method. For mass spectrometry analysis, on-bead digestion or elution with a buffer containing a high concentration of free biotin may be preferred.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in diazirine-based photoaffinity labeling.

Caption: General workflow of a photoaffinity labeling experiment.

Caption: Photochemical activation of a diazirine to form a reactive carbene.

Caption: Dual reactivity pathways of alkyl diazirines upon photolysis.

Caption: Schematic of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

- 1. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diazirine - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Carbene C−H insertion - Wikipedia [en.wikipedia.org]

- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 11. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]

- 17. researchgate.net [researchgate.net]

- 18. Enrichment of Cell Surface Proteins Using Biotin [protocols.io]

An In-depth Technical Guide to Chemical Probes for Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical probes are powerful small-molecule tools that enable the interrogation of protein function and interactions within complex biological systems.[1] By selectively binding to and modulating the activity of specific proteins, these probes provide invaluable insights into cellular processes, disease mechanisms, and potential therapeutic targets.[1] This guide offers a comprehensive overview of the core principles, experimental methodologies, and applications of various chemical probes used in the study of protein-protein interactions (PPIs).

Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. Chemical probes provide a means to study these interactions in their native context, offering advantages over traditional genetic approaches by providing temporal and dose-dependent control over protein function. This guide will delve into the major classes of chemical probes, including covalent probes, photo-crosslinking probes, affinity-based probes, and bifunctional probes, providing detailed protocols and quantitative data to aid researchers in their experimental design and data interpretation.

I. Types of Chemical Probes for Protein Interaction Studies

Chemical probes can be broadly categorized based on their mechanism of action. The choice of probe depends on the specific biological question, the nature of the target protein, and the desired experimental outcome.

Covalent Probes

Covalent probes form a stable, irreversible bond with their target protein, typically by reacting with a nucleophilic amino acid residue within the protein's binding site. This irreversible binding offers several advantages, including high potency and the ability to "pull-down" and identify the target protein from a complex mixture.

Mechanism of Action: Covalent probes are designed with a reactive electrophilic "warhead" that forms a covalent bond with a corresponding nucleophilic residue (e.g., cysteine, serine, lysine) on the target protein. The specificity of the probe is determined by the recognition element, which directs the warhead to the desired binding site.

Key Characteristics:

-

Irreversible Binding: Forms a stable, long-lasting complex with the target protein.

-

High Potency: Often exhibit high potency due to the irreversible nature of the interaction.

-

Target Identification: The stable complex allows for the enrichment and identification of the target protein using techniques like mass spectrometry.

Photo-crosslinking Probes (Photo-affinity Labeling)

Photo-crosslinking probes, also known as photo-affinity labels (PALs), are equipped with a photoreactive group that, upon activation with UV light, forms a covalent bond with interacting proteins.[2][3] This allows for the capture of both stable and transient interactions in a temporally controlled manner.[2]

Mechanism of Action: PAL probes contain a photoreactive moiety (e.g., diazirine, benzophenone, or aryl azide) that is chemically inert until activated by UV light.[3] Upon irradiation, the photoreactive group generates a highly reactive intermediate (e.g., carbene or nitrene) that can form a covalent bond with nearby amino acid residues of an interacting protein.[2][3]

Key Characteristics:

-

Temporal Control: The crosslinking reaction is initiated by UV light, allowing for precise temporal control over the capture of interactions.

-

Capture of Transient Interactions: Can trap fleeting interactions that are difficult to detect with other methods.

-

In situ and In vivo applications: Can be used in living cells and organisms to study interactions in their native context.

Affinity-Based Probes

Affinity-based probes are designed to bind non-covalently to their target protein. These probes are often used in techniques like affinity purification-mass spectrometry (AP-MS) to isolate and identify interacting proteins.

Mechanism of Action: These probes consist of a ligand that specifically binds to the protein of interest, coupled to an affinity tag (e.g., biotin). The tagged protein can then be captured using a corresponding binding partner (e.g., streptavidin-coated beads).

Key Characteristics:

-

Reversible Binding: The interaction with the target protein is non-covalent.

-

Enrichment of Protein Complexes: Allows for the isolation of the target protein along with its interacting partners.

-

Versatility: Can be adapted for a wide range of target proteins.

Bifunctional Probes (e.g., PROTACs)

Bifunctional probes are designed to bring two proteins into close proximity. A prominent example is Proteolysis-Targeting Chimeras (PROTACs), which induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[4][5][6]

Mechanism of Action: PROTACs are heterobifunctional molecules with two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other binds to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.

Key Characteristics:

-

Targeted Protein Degradation: Induces the selective degradation of the target protein.

-

Catalytic Mechanism: A single PROTAC molecule can induce the degradation of multiple target protein molecules.

-

Therapeutic Potential: A promising strategy for targeting proteins that are difficult to inhibit with traditional small molecules.

II. Quantitative Data for Chemical Probes

The selection and application of chemical probes require a thorough understanding of their quantitative parameters. These parameters provide crucial information about the probe's potency, selectivity, and mechanism of action.

Table 1: Quantitative Data for Covalent Kinase Inhibitors

| Inhibitor | Target Kinase | k_inact/K_i (M⁻¹s⁻¹) | IC₅₀ (nM) | Reference(s) |

| Ibrutinib | BTK | 6.3 x 10⁶ | 0.5 | [1][7] |

| Acalabrutinib | BTK | 2.0 x 10⁵ | 5.1 | [7] |

| Zanubrutinib | BTK | 1.1 x 10⁷ | 0.2 | [7] |

| Spebrutinib | TEC | >10-fold higher than for BTK | - | [1] |

| Dacomitinib | EGFR | 2.3 x 10⁷ | - | [1] |

| Afatinib | EGFR | 6.3 x 10⁶ | - | [1] |

k_inact/K_i is the second-order rate constant that measures the efficiency of covalent bond formation. A higher value indicates a more efficient covalent inhibitor.[8][9] IC₅₀ is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.

Table 2: Quantitative Data for PROTACs

| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | D_max (%) | Reference(s) |

| ARV-771 | BRD2/3/4 | VHL | CRPC | <1 to <5 | >90 | [10] |

| MZ1 | BRD4 | VHL | H661, H838 | 8 to 23 | Complete at 100 nM | [10] |

| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma, 22RV1, NAMALWA, CA46 | <1 to 1 | >90 | [10] |

| RC-2 | BTK | CRBN | Mino | ~10 | >85 | [10][11] |

| IR-2 | BTK | CRBN | Mino | <10 | >85 | [10][11] |

| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | [10][11] |

| RC-3 | BTK | CRBN | Mino | <10 | >90 | [11] |

| ZW30441 (4j) | METTL3 | - | MV4-11 | 440 | 80 | [12] |

| ZW30441 (4j) | METTL14 | - | MV4-11 | - | - | [12] |

DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein.[10][12] D_max is the maximum percentage of target protein degradation achieved.[10][12]

Table 3: Quantitative Data for GPCR Ligands

| Ligand | GPCR Target | Bioactivity | Value (nM) | Reference(s) |

| Various | 36 major GPCRs | K_i, K_d, IC₅₀, EC₅₀ | < 10,000 | [13] |

| Multiple | Various GPCRs | K_i, K_d, IC₅₀, EC₅₀ | - | [14] |

K_i (inhibition constant) and K_d (dissociation constant) are measures of binding affinity.[15] IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) measure the functional potency of a ligand.[15]

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving chemical probes for protein interaction studies.

Synthesis of a PROTAC using VH032-O-C2-NH-Boc

This protocol outlines a general two-step synthesis for a PROTAC using a common VHL E3 ligase ligand intermediate.

Step 1: Boc Deprotection

-

Dissolve VH032-O-C2-NH-Boc (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Add a solution of 4M hydrogen chloride in 1,4-dioxane (approximately 10 equivalents) dropwise at room temperature. Trifluoroacetic acid (TFA) can be used as an alternative.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude amine salt. This is typically used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the protein of interest (POI) ligand containing a carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or DCM under a nitrogen atmosphere.

-

To this solution, add a coupling reagent such as HATU (1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the crude VH032-O-C2-NH2 salt (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude PROTAC by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Proximity-Dependent Biotinylation (BioID)

This protocol describes the use of BioID to identify protein-protein interactions in living cells.[10][16][17]

Day 1: Cell Lysis

-

Culture cells expressing the BioID fusion protein (and a BioID-only control) to approximately 80% confluency.

-

Add fresh complete medium containing 50 µM biotin and incubate for 16-24 hours.[10][16]

-

Aspirate the medium and rinse the cells twice with phosphate-buffered saline (PBS).

-

Lyse the cells by adding lysis buffer (e.g., RIPA buffer) and scraping the cells.

-

Incubate the lysate on ice for 15 minutes.

-

Sonicate the lysate briefly and clarify by centrifugation at high speed at 4°C.

Day 2: Affinity Purification

-

Equilibrate streptavidin-coated beads (e.g., magnetic or agarose) by washing twice with lysis buffer.[4]

-

Add the cell lysate to the equilibrated beads and incubate for 1-4 hours or overnight at 4°C with gentle rotation.

-

Pellet the beads and discard the supernatant.

-

Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specifically bound proteins. A typical wash series might include:

-

2 washes with RIPA buffer.

-

1 wash with 1 M KCl.

-

1 wash with 0.1 M Na₂CO₃.

-

1 wash with 2 M Urea in 10 mM Tris-HCl, pH 8.0.

-

3 washes with 10 mM Tris-HCl, pH 8.0.[18]

-

-

After the final wash, remove all residual wash buffer.

Day 3: On-Bead Digestion and Mass Spectrometry

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Add a reducing agent (e.g., DTT) and incubate.

-

Add an alkylating agent (e.g., iodoacetamide) and incubate in the dark.

-

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

Collect the supernatant containing the peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the biotinylated proteins.

Photo-affinity Labeling (PAL) Coupled with Mass Spectrometry

This protocol outlines a general workflow for identifying protein targets of a small molecule using a photo-affinity probe.

-

Probe Synthesis: Synthesize a photo-affinity probe by incorporating a photoreactive group (e.g., diazirine) and an affinity tag (e.g., alkyne for click chemistry) onto the small molecule of interest.[19][20][21][22]

-

Cell Treatment and UV Crosslinking:

-

Treat cells with the photo-affinity probe at a desired concentration and incubate to allow for target binding.

-

Irradiate the cells with UV light (e.g., 365 nm) for a specific duration (e.g., 1-15 minutes) on ice to induce crosslinking.

-

Harvest and lyse the cells.

-

-

Click Chemistry (if applicable):

-

If the probe contains an alkyne tag, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a biotin-azide reporter tag.[2][6][17][23][24]

-

CuAAC Protocol:

-

To the cell lysate containing the alkyne-labeled proteins, add biotin-azide, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA).[17]

-

Incubate at room temperature for 1-2 hours.

-

-

-

Affinity Purification:

-

Perform affinity purification of the biotinylated proteins using streptavidin-coated beads as described in the BioID protocol (Section 3.2).

-

-

Mass Spectrometry Analysis:

-

Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify the proteins that were crosslinked to the probe.

-

Competitive Activity-Based Protein Profiling (ABPP)

This protocol describes a competitive ABPP experiment to identify the targets of a small molecule inhibitor.[5][25][26]

-

Proteome Preparation: Prepare a cell or tissue lysate.

-

Inhibitor Incubation: Pre-incubate the proteome with the small molecule inhibitor of interest (or a vehicle control) at various concentrations for a specific time (e.g., 30 minutes at room temperature).

-

Probe Labeling: Add a broad-spectrum activity-based probe that targets the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases) and incubate for a specific time.[27][28][29][30][31]

-

Analysis:

-

Gel-Based Analysis: Quench the labeling reaction, add SDS-PAGE loading buffer, and resolve the proteins by SDS-PAGE. Visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated lanes compared to the control indicates that the inhibitor binds to that protein.[32]

-

Mass Spectrometry-Based Analysis: If using a biotinylated probe, enrich the labeled proteins using streptavidin beads, perform on-bead digestion, and analyze the peptides by LC-MS/MS to identify and quantify the labeled proteins. A decrease in the abundance of a protein in the inhibitor-treated samples indicates it is a target of the inhibitor.

-

IV. Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the use of chemical probes.

Ubiquitin-Proteasome System and PROTAC-Mediated Degradation

Caption: The Ubiquitin-Proteasome System and PROTAC mechanism.

GPCR Signaling Pathway

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling cascade.

MAPK Signaling Pathway

Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Experimental Workflow for Chemical Proteomics

Caption: A general experimental workflow for chemical proteomics studies.

V. Conclusion

Chemical probes are indispensable tools for the modern biologist and drug discovery scientist. They provide a versatile and powerful means to dissect complex protein interaction networks, validate novel drug targets, and elucidate the mechanisms of action of small molecules. This guide has provided an in-depth overview of the major classes of chemical probes, their quantitative characterization, detailed experimental protocols for their application, and visual representations of relevant biological pathways and workflows. By understanding and applying the principles and methodologies outlined herein, researchers can effectively leverage chemical probes to advance our understanding of biology and accelerate the development of new therapeutics. As the field of chemical biology continues to evolve, the development of new and more sophisticated chemical probes will undoubtedly open up exciting new avenues for exploring the intricacies of the proteome.

References

- 1. researchgate.net [researchgate.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. biorxiv.org [biorxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enzymlogic.com [enzymlogic.com]

- 8. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 9. shop.carnabio.com [shop.carnabio.com]

- 10. benchchem.com [benchchem.com]

- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. reddit.com [reddit.com]

- 16. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. interchim.fr [interchim.fr]

- 18. rockefeller.edu [rockefeller.edu]

- 19. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. static1.squarespace.com [static1.squarespace.com]

- 25. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chemrxiv.org [chemrxiv.org]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. researchgate.net [researchgate.net]

- 29. discovery.researcher.life [discovery.researcher.life]

- 30. researchgate.net [researchgate.net]

- 31. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]

- 32. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

3-(3-methyl-3H-diazirin-3-yl)propanoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, a key reagent in chemical biology and drug discovery. The information herein is intended to support advanced research and development applications.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C5H8N2O2[1] |

| Molecular Weight | 128.13 g/mol [1] |

| CAS Number | 25055-86-1[1] |

Chemical Structure

The structural arrangement of atoms within this compound is depicted in the following diagram. This visualization is critical for understanding the molecule's reactivity and steric properties.

Caption: Chemical structure of this compound.

References

A Comprehensive Technical Guide to the Safe Handling of Diazirine Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions for working with diazirine reagents. Diazirines are high-energy, three-membered heterocyclic compounds that serve as valuable precursors to reactive carbenes upon photolytic or thermal activation.[1][2] This reactivity makes them indispensable tools in photoaffinity labeling, chemical biology, and materials science for studying molecular interactions and creating novel crosslinked materials.[1][3][4] However, their inherent ring strain and potential to decompose exothermically necessitate a thorough understanding and implementation of strict safety protocols to mitigate risks of personal injury and property damage.[3]

Understanding the Hazards of Diazirine Reagents

Diazirines are isomeric with diazo compounds and are known for their ability to extrude nitrogen gas (N₂) to form highly reactive carbene intermediates.[1] This process can be initiated by ultraviolet (UV) light, typically in the 330-370 nm range, or by heat.[5][6] While many diazirine reagents are stable under normal laboratory conditions, their energetic nature means they should be treated as potentially explosive, especially in concentrated form or upon scale-up.[3]

The primary hazards associated with diazirine reagents include:

-

Thermal Instability: Many diazirines can decompose upon heating, which can lead to a rapid release of energy and nitrogen gas, potentially causing an explosion.[3][7] The thermal stability is highly dependent on the substituents on the diazirine ring.[8]

-

Photoreactivity: Exposure to UV light, and in some cases even ambient laboratory light, can trigger the decomposition of diazirines to carbenes.[1][9] This is the basis of their utility but also a potential hazard if not controlled.

-

Formation of Reactive Intermediates: The carbene intermediates generated are highly reactive and will insert non-selectively into C-H, N-H, and O-H bonds in their vicinity.[1][6] This indiscriminate reactivity is useful for labeling but also means they can react with unintended biological molecules, solvents, or other materials.

-

Toxicity: While some studies on specific diazirines, such as the bis-diazirine "BondLynx," have shown a favorable in-vitro safety profile (non-mutagenic, non-corrosive, and non-irritating), the toxicity of many diazirine reagents is not well-documented.[3][10][11] Therefore, it is prudent to handle all diazirine compounds with care to avoid exposure.

Quantitative Hazard Data

A thorough risk assessment requires quantitative data on the hazardous properties of the specific diazirine reagent being used. The following tables summarize available data on the thermal decomposition of various diazirine compounds. It is crucial to consult the Safety Data Sheet (SDS) for the specific reagent and to perform a comprehensive literature search for any new or uncharacterized diazirine.

| Diazirine Compound | Decomposition Temperature Range (°C) | Activation Energy (kcal/mol) | Notes |

| 3-(3-methyldiazirin-3-yl)propan-1-ol | 96–125 | 31.80 ± 1.21 | Unimolecular decomposition in solution.[12] |

| 3-(3-methyldiazirin-3-yl)propanoic acid | 96–125 | 29.26 ± 0.75 | Unimolecular decomposition in solution.[12] |

| Difluorodiazirine | Not specified | 32.2 | Gas-phase decomposition.[7] |

| Phenylchlorodiazirine | Not specified | Not specified | Thermal decomposition studied in the presence of C60.[8] |

| Phenyl-n-butyldiazirine | Not specified | Not specified | Thermal decomposition studied in the presence of C60, yields mainly a diazo intermediate.[8] |

| 2-adamantane-2,3'-[3H]diazirine | Not specified | Not specified | Thermal decomposition yields a mixture of carbene and diazo compound.[8] |

| bis-(trifluoromethyl phenyldiazirine) "BondLynx" | 80-110 (thermal activation) | Not specified | Used as a crosslinker; decomposes under modest heat.[3] |

Note: The absence of data for a specific compound does not indicate that it is safe. All diazirine reagents should be handled as potentially hazardous.

Risk Assessment and Mitigation Workflow

A systematic risk assessment should be performed before any experiment involving diazirine reagents. This involves identifying potential hazards, evaluating the risks, and implementing control measures.

Caption: Risk assessment workflow for experiments involving diazirine reagents.

Safe Handling and Storage Protocols

4.1. Engineering Controls

-

Fume Hood: Always handle diazirine reagents in a certified chemical fume hood to ensure adequate ventilation and to contain any potential splashes or release of volatile compounds.

-

Blast Shield: For reactions with a potential for explosion, especially when working with neat reagents or on a larger scale, use a blast shield.

-

Light Protection: Protect diazirine reagents from UV and strong visible light to prevent unintended decomposition. Use amber vials or wrap containers with aluminum foil.

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant splash risk.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Consider double-gloving for added protection.

-

Body Protection: A flame-resistant lab coat should be worn and fully buttoned. For larger scale operations, a chemical-resistant apron over the lab coat is recommended.

4.3. Storage

-

Temperature: Store diazirine reagents at low temperatures, typically in a freezer (-20 °C or below), to minimize thermal decomposition.

-

Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Container: Use tightly sealed, clearly labeled containers.

-

Segregation: Store diazirine reagents away from incompatible materials such as strong oxidizing agents, acids, and bases.

Experimental Protocols with Integrated Safety Measures

5.1. General Synthesis of a Diazirine from a Ketone

The synthesis of diazirines often involves the conversion of a ketone to a diaziridine, followed by oxidation.

Caption: General workflow for the synthesis of diazirines from ketones.

Detailed Protocol (Example):

-

Diaziridination:

-

Safety: This step involves handling ammonia and a potentially corrosive reagent (hydroxylamine-O-sulfonic acid). Perform in a well-ventilated fume hood. Wear appropriate PPE.

-

Dissolve the starting ketone in a suitable solvent (e.g., methanol saturated with ammonia) in a round-bottom flask equipped with a stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydroxylamine-O-sulfonic acid.

-

Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

-

Oxidation:

-

Safety: This step often involves an exothermic reaction and the use of iodine. Maintain cooling and add reagents slowly.

-

Cool the reaction mixture containing the diaziridine intermediate in an ice bath.

-

Slowly add the oxidizing agent (e.g., a solution of iodine followed by triethylamine). The disappearance of the iodine color can indicate reaction progress.

-

Stir for a specified time at low temperature.

-

-

Work-up and Purification:

-

Safety: Handle all organic solvents in the fume hood.

-

Quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate to remove excess iodine).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure at low temperature.

-

Purify the crude diazirine by column chromatography, ensuring the product is protected from light.

-

5.2. Photoaffinity Labeling Experiment

This protocol outlines the general steps for using a diazirine-containing probe to label a protein target.

Caption: General experimental workflow for a photoaffinity labeling experiment.

Detailed Protocol (Example):

-

Incubation:

-

Prepare a solution of the target protein in a suitable buffer.

-

Add the diazirine-containing photoaffinity probe to the protein solution.

-

Incubate the mixture for a sufficient time to allow for binding of the probe to the protein. This step should be performed in the dark to prevent premature activation of the diazirine.

-

-

UV Irradiation:

-

Safety: UV radiation is harmful to the eyes and skin. Ensure the UV lamp is properly shielded and wear appropriate UV-protective eyewear. Do not look directly at the UV source.

-

Place the sample in a UV-transparent container (e.g., a quartz cuvette).

-

Irradiate the sample with UV light at the appropriate wavelength (typically ~350 nm) for a predetermined time.[9] The optimal irradiation time and distance from the lamp should be determined empirically.

-

-

Analysis:

-

After irradiation, the covalently labeled protein can be analyzed by various techniques, such as SDS-PAGE to visualize a shift in molecular weight, followed by mass spectrometry to identify the site of labeling.

-

Emergency Procedures

6.1. Spill Response

-

Evacuate: Evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

-